molecular formula C22H21ClN4O4 B1574304 CC-90003

CC-90003

Cat. No.: B1574304
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Definition and Classification

CC-90003 (CAS 1621999-82-3) is a synthetic small-molecule compound classified as an extracellular signal-regulated kinase 1/2 (ERK1/2) inhibitor. It belongs to the covalent inhibitor subclass, characterized by irreversible binding to its target through a reactive electrophilic group. Structurally, it is an acrylamide-containing molecule designed to form a covalent bond with cysteine residues in the ERK1/2 kinase domain. As part of the mitogen-activated protein kinase (MAPK) pathway inhibitors, this compound targets the terminal node of this signaling cascade, making it distinct from upstream inhibitors like MEK or RAF inhibitors.

Molecular Identity

The molecular formula of this compound is C₂₂H₂₁F₃N₆O₂ , with a molecular weight of 458.44 g/mol . Key structural features include:

  • A trifluoromethylpyrimidine core for kinase binding.
  • An acrylamide warhead for covalent modification of ERK1/2.
  • A methoxy-methylpyridinyl group enhancing solubility and selectivity.

Table 1: Molecular Properties of this compound

Property Value
CAS Number 1621999-82-3
SMILES C=CC(NC1=CC(C)=CC=C1NC2=NC(NC3=CC(OC)=NC=C3C)=NC=C2C(F)(F)F)=O
LogP 4.6
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 10

Historical Development Context

Developed by Celgene Corporation (now Bristol-Myers Squibb), this compound emerged in the mid-2010s as part of efforts to target KRAS-mutant cancers, which are resistant to MEK/RAF inhibitors. Preclinical studies published between 2017 and 2019 demonstrated its efficacy in colorectal, pancreatic, and lung cancer models. A phase Ia clinical trial (NCT02313012) in 2017 revealed challenges, including limited efficacy and neurotoxicity, leading to discontinuation.

Positioning within ERK Inhibitor Research

This compound represents a second-generation ERK inhibitor designed to overcome resistance mechanisms in the MAPK pathway. Unlike ATP-competitive inhibitors (e.g., LY3214996), its covalent mechanism ensures prolonged target suppression, critical in tumors with persistent ERK reactivation. It is part of a broader strategy to address KRAS-driven malignancies, which constitute ~30% of human cancers.

Properties

Molecular Formula

C22H21ClN4O4

Appearance

Solid powder

Purity

> 98%

Synonyms

CC-90003;  CC 90003;  CC90003.; 

Origin of Product

United States

Scientific Research Applications

Preclinical Efficacy

KRAS-Mutant Tumors :
CC-90003 has shown significant preclinical efficacy in models of KRAS-mutant tumors. In studies involving patient-derived xenograft (PDX) models, this compound demonstrated the ability to induce complete tumor regression when combined with docetaxel, a common chemotherapeutic agent. This combination not only led to tumor shrinkage but also prevented regrowth after treatment cessation, indicating a potential for long-lasting effects on tumor stem cell reprogramming .

Colorectal Cancer :
In vitro studies have confirmed that this compound induces cell death in colorectal cancer cells by activating autophagy and generating reactive oxygen species (ROS). The combination of this compound with autophagy inhibitors like chloroquine (CQ) resulted in enhanced antitumor effects, suggesting a synergistic approach to treatment .

Clinical Trials and Observations

This compound was evaluated in a Phase Ia clinical trial where it exhibited potent anti-proliferative activity against tumors with KRAS and BRAF mutations. However, the development was halted due to adverse events related to peripheral neuropathy and neurotoxicity observed in some patients . Further investigations into these side effects revealed that while preclinical animal models did not show significant neuropathic symptoms, human trials indicated a higher incidence of drug-related neuropathy .

Case Studies

Case Study 1: Combination Therapy
In a study on colorectal cancer, patients treated with this compound in combination with CQ showed significantly reduced tumor volumes compared to those receiving monotherapy. The results indicated that the protective autophagy induced by this compound could be effectively inhibited by CQ, leading to increased cell death and improved outcomes .

Case Study 2: Neuropathy Investigation
A comprehensive analysis of the neuropathic effects of this compound involved assessing its impact on human-induced pluripotent stem cell-derived peripheral neurons. The study found that this compound disrupted neuronal electrophysiology, contributing to the understanding of its neurotoxic potential and highlighting the need for careful patient monitoring during treatment .

Summary Table of Research Findings

Study Focus Findings Implications
KRAS-Mutant TumorsInduces complete tumor regression in PDX models when combined with docetaxel .Potential for combination therapies in difficult-to-treat cancers.
Colorectal CancerInduces autophagy and ROS-dependent cell death; enhanced effects with CQ .Suggests new therapeutic strategies targeting autophagy pathways.
Clinical TrialsDevelopment halted due to peripheral neuropathy; significant side effects observed .Need for alternative dosing strategies or adjunct therapies to mitigate risks.

Comparison with Similar Compounds

Mechanistic and Structural Differences

  • Irreversible vs. Reversible Binding : this compound and SCH772984 form covalent bonds with ERK (Cys183 and Cys166, respectively), enabling sustained target suppression even after drug clearance . In contrast, reversible inhibitors like Ulixertinib require continuous dosing to maintain efficacy, increasing toxicity risks .
  • Selectivity : this compound exhibits high selectivity for ERK1/2 over other kinases, minimizing off-target effects . However, SCH772984 may inhibit ERK5 at higher concentrations, complicating its therapeutic window .

Pharmacokinetic and Clinical Outcomes

  • This compound : Despite preclinical efficacy in BRAF-resistant A375R and HCT116R models , its phase I trial showed low plasma exposure and neurotoxicity (e.g., dizziness, neuropathy), likely due to CNS penetration .
  • ASN007 : Early data suggest favorable PK and target engagement, but clinical efficacy remains unconfirmed .

Resistance and Combination Potential

  • This compound and SCH772984 effectively overcame resistance to BRAF/MEK inhibitors in preclinical models, supporting their use in combination therapies . Conversely, Ulixertinib showed synergy with MEK inhibitors, enhancing apoptosis in RAS-mutant cancers .

Preparation Methods

Building Block Synthesis

  • First Building Block : Synthesized over five steps starting from ethyl 1H-imidazole-2-carboxylate. This involves:

    • SEM (2-(trimethylsilyl)ethoxy)methyl protection of the imidazole nitrogen.
    • Bromination of the protected imidazole.
    • Conversion to the boronic acid intermediate.
    • Suzuki–Miyaura cross-coupling with 2,4-dichloro-5-methylpyrimidine.
    • SEM deprotection to yield the intermediate.
  • Second Building Block : Prepared in three steps starting from (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid, involving:

    • Reduction.
    • Cyclization.
    • Oxidation to form a BOC-sulfamidate intermediate.

Coupling and Cyclization

  • The BOC-sulfamidate is ring-opened by the imidazole NH of the first building block intermediate.
  • Double deprotection yields a primary amine bis-hydrochloride salt.
  • Treatment with methanolic ammonia induces cyclization to form the dihydroimidazopyrazinone core.

Final Functionalization

  • Alkylation with 4-(bromomethyl)-1,2-difluorobenzene.
  • Buchwald–Hartwig cross-coupling using a second-generation XantPhos precatalyst to afford the final compound this compound.

These steps are conducted under controlled conditions with purification at each stage to ensure high purity (>95%) as confirmed by LC-MS and NMR analyses.

Formulation Preparation Methods

This compound exhibits low aqueous solubility (<0.1 mg/mL) but high solubility in DMSO (≥125 mg/mL). Preparing stock solutions and in vivo formulations requires careful solvent selection and mixing protocols.

Stock Solution Preparation

Amount of this compound Volume of DMSO for 1 mM Solution (mL) Volume of DMSO for 5 mM Solution (mL) Volume of DMSO for 10 mM Solution (mL)
1 mg 2.1813 0.4363 0.2181
5 mg 10.9066 2.1813 1.0907
10 mg 21.8131 4.3626 2.1813
  • Stock solutions should be stored at -80°C for up to 6 months or at -20°C for 1 month.
  • To increase solubility, heating to 37°C followed by ultrasonic bath oscillation is recommended.
  • Solutions should be aliquoted to avoid repeated freeze-thaw cycles.

In Vivo Formulation Preparation

Two main methods are described for preparing clear in vivo formulations:

  • Method A : Sequential addition of solvents in the following order:

    • DMSO master liquid (pre-dissolved this compound in DMSO).
    • Polyethylene glycol 300 (PEG300).
    • Tween 80.
    • Double-distilled water (ddH2O).
  • Method B : Mixing DMSO master liquid with corn oil.

Key notes for formulation preparation:

  • Each solvent addition must result in a clear solution before the next solvent is added.
  • Physical methods such as vortexing, ultrasound, or gentle heating can aid dissolution.
  • The order of solvent addition is critical to maintain clarity and stability.

Salt and Cocrystal Screening

To improve the physicochemical properties of this compound, especially for formulation and stability, salt and cocrystal forms were explored.

  • Screening involved a variety of acidic counterions: adipic, citric, ethanesulfonic, fumaric, hydrochloric, and phosphoric acids.
  • Early batches were noncrystalline and amorphous, posing formulation challenges.
  • Crystalline salts were successfully obtained with adipic and ethanesulfonic acids.
  • The ethanesulfonic acid salt is a true salt (proton transfer occurs), but it is physically unstable in aqueous media, reverting to the free base.
  • The adipic acid cocrystal (no proton transfer) is physically stable in aqueous suspension up to pH 6.8, with favorable solubility (~142 μM) and physicochemical properties that support scale-up and formulation development.

Summary Table of Key Preparation Aspects

Preparation Aspect Details
Molecular Formula C22H21F3N6O2
Molecular Weight 458.44 g/mol
Stock Solution Solvent DMSO (≥125 mg/mL solubility)
Stock Solution Storage -80°C (6 months), -20°C (1 month)
In Vivo Formulation Solvents DMSO master liquid, PEG300, Tween 80, ddH2O or Corn oil
Salt/Cocrystal Forms Adipic acid cocrystal (stable), Ethanessulfonic acid salt (unstable in water)
Synthetic Route Multi-step synthesis involving SEM protection, Suzuki coupling, ring opening, cyclization, alkylation, and Buchwald–Hartwig coupling
Purity >95% confirmed by LC-MS and NMR

Research Findings and Notes

  • The synthetic route was optimized to balance yield and purity, with key intermediates characterized by NMR and LC-MS.
  • Salt and cocrystal screening is critical to overcome formulation challenges due to the compound's low aqueous solubility and physical instability.
  • The adipic acid cocrystal form provides a promising candidate for further pharmaceutical development due to its stability and solubility profile.
  • Formulation methods emphasize stepwise solvent addition and physical agitation to maintain solution clarity, which is essential for reproducible in vivo studies.

Q & A

Q. What is the molecular mechanism of CC-90003 as an ERK 1/2 inhibitor, and how does it differ from reversible inhibitors?

this compound acts as an irreversible inhibitor of ERK 1/2 by covalently binding to cysteine residues in the kinase domain, preventing ATP binding and downstream signaling. Unlike reversible inhibitors, its covalent modification ensures prolonged suppression of ERK activity, even after drug clearance. Researchers should validate inhibition using phospho-ERK Western blotting or kinase activity assays in cell lysates treated with this compound at varying concentrations (e.g., IC₅₀ values derived from dose-response curves) .

Q. What experimental protocols are recommended for preparing this compound stock solutions and ensuring stability?

this compound is soluble in DMSO (120 mg/mL, 261.76 mM) but degrades upon prolonged exposure to moisture or ambient temperatures. For reproducible results:

  • Prepare aliquots in anhydrous DMSO under inert gas (e.g., argon) to prevent oxidation.
  • Store at -20°C in the dark for ≤6 months; avoid freeze-thaw cycles.
  • Validate stability using HPLC or LC-MS before critical experiments .

Q. How do preclinical studies justify this compound's antitumor activity in BRAF/RAS-mutant models?

Preclinical data show this compound reduces tumor growth in KRAS-mutant xenografts by ≥50% at doses ≥80 mg/kg/day. Researchers should use patient-derived xenografts (PDXs) or isogenic cell lines with BRAF/RAS mutations to model efficacy. Key endpoints include tumor volume reduction, phospho-ERK suppression (via ELISA), and apoptosis markers (e.g., cleaved caspase-3) .

Advanced Research Questions

Q. How can researchers optimize in vitro assay conditions to assess this compound's inhibitory kinetics accurately?

To measure inhibitory kinetics (Ki and kinact):

  • Use time-dependent enzyme activity assays with recombinant ERK 1/2.
  • Pre-incubate this compound with the enzyme for varying durations (0–120 mins) before adding ATP.
  • Fit data to a Morrison tight-binding equation to account for irreversible inhibition.
  • Validate using cellular assays (e.g., phospho-RSK1/2 as a downstream marker) .

Q. What strategies address discrepancies between preclinical efficacy and clinical trial outcomes (e.g., lack of objective responses in Phase Ia)?

The Phase Ia trial (NCT02313012) reported no objective responses despite ≥80% ERK suppression. To reconcile this:

  • Investigate compensatory pathways (e.g., PI3K/AKT) via RNA-seq or phosphoproteomics in post-treatment biopsies.
  • Evaluate pharmacokinetic variability (e.g., AUC and Cmax differences between patients) using population PK modeling.
  • Develop combination therapies with MEK or RAS pathway inhibitors to overcome resistance .

Q. How should researchers design experiments to mitigate neurotoxicity observed in clinical trials?

Neurotoxicity (e.g., paresthesias, gait disturbances) was dose-limiting at ≥80 mg/day. Preclinical mitigation strategies include:

  • Screening blood-brain barrier (BBB) penetration using in vitro models (e.g., MDCK-MDR1 cells).
  • Testing structural analogs with reduced BBB permeability via logP/logD calculations and in vivo neurobehavioral assays.
  • Monitoring neuroinflammatory markers (e.g., GFAP) in rodent models .

Methodological Frameworks

Q. What statistical approaches are suitable for analyzing dose-dependent ERK inhibition and toxicity data?

Use a hierarchical Bayesian model to correlate this compound plasma concentrations (AUC) with ERK suppression (% reduction) and adverse events (e.g., transaminase elevation). For toxicity, apply a logistic regression to predict Grade ≥3 events based on Cmax and baseline liver function .

Q. How can PICO or FINER frameworks refine research questions for translational studies on this compound?

  • PICO :
  • Population: BRAF/RAS-mutant solid tumors.
  • Intervention: this compound + MEK inhibitor.
  • Comparison: this compound monotherapy.
  • Outcome: Progression-free survival (PFS).
    • FINER : Ensure questions are feasible (e.g., accessible PDX models), novel (e.g., unexplored combinations), and ethical (e.g., preclinical neurotoxicity screening) .

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